![molecular formula C17H17NO4 B5525663 N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5525663.png)
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives like N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide involves the use of reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt. These compounds act as simple equivalents of N-acetamide nucleophiles, reacting with alkyl halides and sulfonates to afford substituted products in good yields. The acetyl groups in these substituted products can be removed to afford protected amines, showcasing the versatility of these reagents in synthetic studies of pharmaceutical products (Sakai et al., 2022).
Molecular Structure Analysis
Molecular structure characterization of similar acetamide compounds is typically achieved through spectroscopic methods such as IR, MS, and NMR. These techniques provide detailed information on the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the physical and chemical properties of these compounds.
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including hydrogenation, acetylation, and deacetylation, leading to the formation of different products with potential pharmaceutical applications. For instance, the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide can yield N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for the production of azo disperse dyes (Zhang Qun-feng).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-12(19)13-7-9-14(10-8-13)18-17(20)11-22-16-6-4-3-5-15(16)21-2/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPZZFSHFKXFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(2-methoxyphenoxy)acetamide |
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